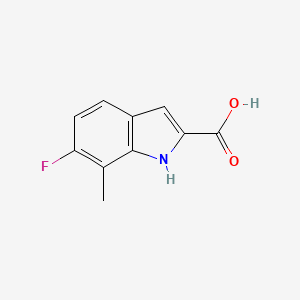

6-Fluoro-7-methyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

6-fluoro-7-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-5-7(11)3-2-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDCCEUIQMXPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as halogenation, cyclization, and functional group transformations under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions activated by the fluorine atom.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including 6-fluoro-7-methyl-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. This enzyme is crucial for the replication of HIV, and compounds that can inhibit its activity are valuable in the development of antiretroviral therapies.

Case Study: HIV-1 Integrase Inhibition

A study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibit the strand transfer activity of HIV-1 integrase. The optimized compound showed an IC50 value of 0.13 μM, indicating potent activity against the enzyme. Structural modifications, such as introducing longer branches on the indole core, enhanced interactions with critical residues in the integrase active site, suggesting a promising scaffold for future drug development .

Anticancer Properties

Indole derivatives have been recognized for their anticancer properties. The 6-fluoro-7-methyl variant has shown significant cytotoxicity against various cancer cell lines.

Research Findings

Research indicates that compounds derived from indole-2-carboxylic acids exhibit cytotoxic effects by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death . For instance, studies have reported that structural modifications at specific positions on the indole ring can enhance anticancer activity by improving solubility and bioavailability.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of indole derivatives. Compounds like this compound have been studied for their ability to protect against neurotropic viruses and other neurodegenerative conditions.

Case Study: Protection Against Viral Infections

In research involving neurotropic alphaviruses, derivatives of indole-2-carboxylic acids were shown to confer protection against viral infections in animal models. Modifications to these compounds resulted in improved potency and stability, making them candidates for further investigation as therapeutic agents against viral encephalitis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives.

| Modification | Effect on Activity | IC50 Value (μM) |

|---|---|---|

| Parent Compound | Baseline Activity | Varies |

| C3 Long Branch | Increased Activity | 0.13 |

| C6 Halogenation | Enhanced Binding | 1.05 - 1.70 |

The introduction of bulky groups or halogens at specific positions on the indole ring has been shown to significantly enhance biological activity, particularly against HIV integrase and cancer cells .

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to biological targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

6-(4-Fluorophenyl)-1-methyl-1H-indole-7-carboxylic acid (5ai)

- Structure : Fluorine on a para-substituted phenyl ring at position 6; methyl at position 1.

- Synthesis : Prepared via Ru-catalyzed C–H arylation (83% yield) .

5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 63c)

Functional Group Modifications

6-(Difluoromethyl)-1H-indole-2-carboxylic Acid

- Structure : Difluoromethyl group at position 4.

- Impact: Increased metabolic stability compared to mono-fluorinated derivatives due to reduced oxidative susceptibility .

6-Hydroxy-1H-indole-2-carboxylic Acid

Key Research Findings

- Synthetic Efficiency : The target compound’s low yield (16%) in amide coupling reactions contrasts with higher yields (e.g., 83% ) in Ru-catalzed arylations, suggesting steric hindrance from methyl/fluoro groups may limit reactivity.

- Biological Relevance : Fluorine at position 6 in the target compound enhances binding to hydrophobic enzyme pockets, as seen in histone methyltransferase inhibitors .

- SAR Insights : Substitution at position 7 (methyl vs. hydrogen) significantly affects solubility; methyl derivatives exhibit improved logP values compared to unsubstituted analogues .

Biological Activity

6-Fluoro-7-methyl-1H-indole-2-carboxylic acid is a synthetic compound with notable potential in various biological applications, particularly in the field of medicinal chemistry. Its unique structure, characterized by a fluorine atom at position six and a methyl group at position seven of the indole ring, along with a carboxylic acid functional group at position two, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C_{10}H_{8}FNO_{2}

- Molecular Weight : 193.17 g/mol

The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to biological targets, while the carboxylic acid group facilitates hydrogen bonding and electrostatic interactions. These properties are crucial for its interaction with enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Kinase Inhibition : The compound has been investigated for its potential to inhibit specific kinases involved in cellular signaling pathways. Studies suggest it may bind to the active site of these kinases, blocking their activity and impacting cellular processes .

- Antiviral Activity : Similar indole derivatives have shown promise as inhibitors of HIV-1 integrase, a critical enzyme in the viral replication cycle. The indole core can chelate metal ions within the active site of integrase, enhancing its inhibitory effects .

- Anticancer Properties : The compound has been explored for its potential anticancer effects. It is believed to interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms. For instance, its ability to chelate metal ions enhances binding to target proteins .

- Receptor Modulation : It may modulate receptor signaling pathways, affecting cellular responses to external stimuli .

Study on Kinase Inhibition

A study highlighted the compound's ability to inhibit kinases involved in cancer progression. The results indicated that this compound could effectively block kinase activity at concentrations as low as 10 μM, suggesting significant therapeutic potential in oncology.

Antiviral Efficacy Against HIV

In another investigation focused on HIV integrase inhibitors, derivatives of indole-2-carboxylic acid were synthesized and tested. The optimized compound exhibited an IC50 value of 3.11 μM against HIV integrase, demonstrating enhanced antiviral activity compared to earlier derivatives .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 6-fluoroindole-2-carboxylate | Methyl ester instead of carboxylic acid | Higher lipophilicity may enhance membrane permeability |

| 5-Fluoroindole | Fluorine at the fifth position | Potentially different biological activity profile |

| 7-Methylindole | Lacks fluorine substitution | Serves as a baseline for comparing fluorinated derivatives |

This table illustrates how variations in substituent positions and functional groups affect chemical behavior and biological activities.

Q & A

Basic: What are the standard synthetic routes for 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid?

Answer:

The synthesis typically involves fluorination and methylation of indole precursors. For example:

- Friedel-Crafts alkylation to introduce the methyl group at the 7-position, followed by electrophilic fluorination using agents like Selectfluor™ at the 6-position.

- Cyclization strategies : Starting from substituted anilines, cyclization via palladium-catalyzed C–H activation can form the indole core, with subsequent carboxylation at the 2-position using CO₂ under basic conditions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.

Basic: How to characterize the compound using spectroscopic and crystallographic methods?

Answer:

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 193.0102 (calculated for C₁₀H₈FNO₂) .

- NMR : Optimize parameters for fluorine coupling:

- ¹H-NMR : Look for deshielded protons near the fluorine (e.g., H-5 at δ 7.2–7.5 ppm, split due to ⁴J coupling with F).

- ¹⁹F-NMR : A singlet near δ -110 ppm (CF₃ reference) indicates the absence of adjacent protons .

- X-ray Crystallography : Use SHELXL for refinement. Key parameters:

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:

- Data Triangulation : Cross-validate bioactivity using orthogonal assays (e.g., enzymatic inhibition + cellular viability).

- Structural Confirmation : Re-examine compound purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Impurities >1% can skew results .

- Contextual Factors : Control variables like solvent (DMSO vs. saline), pH (carboxylic acid deprotonation affects solubility), and metabolic stability in cell media .

Advanced: What strategies optimize the compound’s stability under experimental conditions?

Answer:

- Storage : Store at -20°C under nitrogen to prevent decarboxylation. Avoid aqueous buffers with pH >7, which promote degradation.

- Light Sensitivity : Use amber vials to block UV-induced radical reactions at the indole core.

- Inert Atmospheres : Conduct reactions under argon to minimize oxidation of the methyl group .

Advanced: How does fluorination at the 6-position influence electronic properties and reactivity?

Answer:

- Electron-Withdrawing Effect : Fluorine increases the acidity of the indole N–H (pKa ~12 vs. ~16 for non-fluorinated analogs), altering hydrogen-bonding interactions in target binding.

- Resonance Effects : Fluorine directs electrophilic substitution to the 4- and 5-positions, impacting derivatization strategies.

- Steric Impact : The 7-methyl group restricts rotation, stabilizing planar conformations critical for π-stacking in enzyme active sites .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:

- Core Modifications : Synthesize analogs with:

- Variable substituents : Replace 7-methyl with ethyl or cyclopropyl.

- Positional isomers : Compare 6-fluoro vs. 5-fluoro derivatives.

- Assay Design :

Advanced: What are the challenges in crystallizing this compound?

Answer:

- Polymorphism : Screen crystallization solvents (e.g., DMF vs. acetone) to isolate a single polymorph.

- Twinned Data : Use SHELXD for structure solution if twinning is detected. Refinement in SHELXL with TWIN/BASF commands can resolve ambiguities .

- H-Bond Networks : Co-crystallize with co-solvents (e.g., methanol) to stabilize carboxylic acid dimers.

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Wear nitrile gloves, P95 respirator, and lab coat to prevent inhalation or dermal exposure.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., SOCl₂ for carboxyl activation).

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.